[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
Overview
Description
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine: is a synthetic compound with the molecular formula C8H7Cl2F2NO and a molecular weight of 242.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3,5-dichloro-2-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group is replaced with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base.
Reduction: The aldehyde group is reduced to a methanamine group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- [3,5-Dichloro-2-methoxyphenyl]methanamine
- [3,5-Dichloro-2-(trifluoromethoxy)phenyl]methanamine
- [3,5-Dichloro-2-(fluoromethoxy)phenyl]methanamine
Uniqueness
Compared to similar compounds, [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine exhibits unique properties due to the presence of the difluoromethoxy group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGTNMWOUERFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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